molecular formula C14H11BrN2O2S2 B259292 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide

4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide

Cat. No. B259292
M. Wt: 383.3 g/mol
InChI Key: UHFXBKSZWWPXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that contains a benzothiazole ring and a bromine atom. The synthesis of this compound involves several steps, and it has been used in various scientific studies to understand its mechanism of action and its effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is not fully understood. However, it is believed that this compound may act as a metal ion chelator, which can lead to the inhibition of enzymes that require metal ions for their activity. Additionally, this compound may inhibit the activity of carbonic anhydrase by binding to its active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide are still being studied. However, it has been shown to have potential applications in cancer treatment due to its ability to inhibit the growth of cancer cells. This compound has also been shown to have potential applications in the treatment of diseases such as glaucoma, where it may help to reduce intraocular pressure.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in lab experiments include its potential applications in the detection of metal ions and its ability to inhibit the activity of carbonic anhydrase. Additionally, this compound has potential applications in cancer treatment and the treatment of diseases such as glaucoma. The limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and its effects on biochemical and physiological processes.

Future Directions

There are several future directions for the study of 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide. One potential direction is the study of its potential applications in the treatment of diseases such as glaucoma and cancer. Additionally, further studies are needed to fully understand its mechanism of action and its effects on biochemical and physiological processes. Another potential direction is the development of new derivatives of this compound that may have improved properties for specific applications. Finally, the use of this compound in combination with other compounds may lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide involves several steps. The first step is the synthesis of 6-methyl-1,3-benzothiazole-2-amine, which is obtained by reacting 2-aminobenzenethiol with methyl iodide. The second step involves the reaction of the 6-methyl-1,3-benzothiazole-2-amine with 4-bromo-benzenesulfonyl chloride in the presence of a base such as triethylamine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a potential inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of pH in the body. Additionally, this compound has been studied for its potential applications in cancer treatment due to its ability to inhibit the growth of cancer cells.

properties

Product Name

4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide

Molecular Formula

C14H11BrN2O2S2

Molecular Weight

383.3 g/mol

IUPAC Name

4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H11BrN2O2S2/c1-9-2-7-12-13(8-9)20-14(16-12)17-21(18,19)11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17)

InChI Key

UHFXBKSZWWPXHH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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